molecular formula C14H17BF2O2 B1340528 (E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073354-58-1

(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1340528
CAS RN: 1073354-58-1
M. Wt: 266.09 g/mol
InChI Key: LKRHAXIALBYDDQ-AATRIKPKSA-N
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Description

“(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 1073354-58-1 and a molecular weight of 266.1 . It is used in various scientific research fields due to its unique structure and properties, making it valuable for applications such as organic synthesis, medicinal chemistry, and material science.

It is stored at a temperature of 2-8°C in an inert atmosphere . The physical form can be liquid, solid, or semi-solid .

Scientific Research Applications

Synthesis and Material Applications

One significant application of derivatives similar to this compound is in the synthesis of organic materials . For example, the synthesis of pinacolylboronate-substituted stilbenes and their application to the synthesis of boron-capped polyenes represent a noteworthy advancement. These boron-containing polyene systems are potential intermediates for creating conjugated polyene materials, which are of interest for new material applications, including Liquid Crystal Display (LCD) technology. The high yield and simplicity of the reactions make this methodology valuable for materials science research Das, B., Mahalingam, S., Das, S., Hosmane, N., & Evans, T. (2015).

Catalysis and Organic Reactions

In the realm of catalysis , the compound and its derivatives have been used in stereoselective syntheses, demonstrating their utility as intermediates in organic reactions. For instance, the Rhodium- and Ruthenium-Catalyzed Dehydrogenative Borylation of Vinylarenes with Pinacolborane to produce regio- and stereodefined (E)-2-arylethenylboronates showcases the compound's role in facilitating selective organic transformations. This process underscores its importance in the development of stereoselective synthesis methods, which are crucial for the production of complex organic molecules Murata, M., Kawakita, K., Asana, T., Watanabe, S., & Masuda, Y. (2002).

Photophysical Properties and Applications

The preparation of well-defined polyfluorene derivatives through palladium-catalyzed couplings between dibromofluorenes and bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives demonstrates the compound's application in the development of new photoluminescent materials. These polyfluorenes exhibit blue emission with high quantum yields, indicating their potential for use in blue-light-emitting devices. This application highlights the compound's relevance in the fabrication of electronic and optoelectronic devices Ranger, M., Rondeau, D., & Leclerc, M. (1997).

Chemical Synthesis and Mechanistic Insights

The compound's derivatives have been explored for mechanistic insights into chemical reactions , such as the highly regio- and stereoselective synthesis of various silylallylboronates from allenes. This research provides valuable information on the regiochemistry and stereochemistry of silaboration reactions, contributing to the broader understanding of reaction mechanisms and the development of novel synthetic methodologies Chang, K.-J., Rayabarapu, D., Yang, F.-Y., & Cheng, C.-H. (2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2-[(E)-2-(3,5-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)6-5-10-7-11(16)9-12(17)8-10/h5-9H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRHAXIALBYDDQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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